molecular formula C23H29N3O3 B2503536 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea CAS No. 1203315-83-6

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea

Cat. No. B2503536
CAS RN: 1203315-83-6
M. Wt: 395.503
InChI Key: SHQFYLIZPDEVBR-UHFFFAOYSA-N
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Description

The compound 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea is a derivative of tetrahydroisoquinoline, which is a structural motif recognized for its pharmacological significance. The urea functionality within this compound suggests potential biological activity, as urea derivatives are often explored for their medicinal properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tetrahydroisoquinoline derivatives with urea functionalities, indicating the relevance of this class of compounds in therapeutic applications, particularly as antagonists of the TRPM8 channel receptor and as antiprostate cancer agents .

Synthesis Analysis

The synthesis of related 1-(isoquinolin-1-yl)ureas is described in the first paper, where a three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile (bromine or iodine monochloride) is used to generate 4-haloisoquinolin-1-yl ureas . This method, under mild conditions, yields the desired products efficiently. Although the specific synthesis of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea is not detailed, the principles of this synthetic approach could potentially be applied or adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is crucial for their biological activity. The second paper provides insights into the structure-activity relationships of these compounds. It is noted that the presence of the urea function and the tetrahydroisoquinoline system are necessary for activity against the TRPM8 channel receptor. Additionally, the orientation of substituents (trans vs. cis) and the nature of the substituents at the isoquinoline C-1 position (aryl vs. alkyl) significantly influence the potency of these compounds . These findings could be extrapolated to hypothesize about the molecular structure and potential activity of the compound of interest.

Chemical Reactions Analysis

The chemical reactions involving tetrahydroisoquinoline derivatives typically aim to modify the structure to enhance biological activity or selectivity. The Suzuki-Miyaura coupling reaction mentioned in the first paper is an example of a chemical reaction used to diversify the 1-(isoquinolin-1-yl)ureas . This type of reaction could be employed to introduce various substituents into the compound, potentially affecting its physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea are not provided in the papers, the general properties of tetrahydroisoquinoline derivatives can be inferred. These compounds are likely to have moderate molecular weights and exhibit properties that allow for interaction with biological targets, such as the TRPM8 channel receptor. The presence of electron-withdrawing or electron-donating substituents can significantly affect these properties, as indicated by the increased activity with electron-withdrawing substituents .

Scientific Research Applications

Synthesis and Biological Evaluation

Research on compounds similar to 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea involves their synthesis and evaluation for various biological activities. For instance, novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for antiproliferative screening against eight tested cancer cell lines, highlighting their potential in developing treatments for specific cancers (Perković et al., 2016).

Antagonistic Activity Towards Human Adenosine Receptors

Isoquinoline and quinazoline urea derivatives, including structures similar to the compound of interest, have been investigated for their binding affinity to human adenosine A(3) receptors. These studies have led to the identification of potent antagonists, providing insights into receptor-ligand interactions and the potential development of therapeutic agents targeting adenosine receptors (van Muijlwijk-Koezen et al., 2000).

Development of Fluorescently Labelled Compounds

The compound's framework has been utilized in the synthesis of fluorescently labelled compounds for biological studies. For example, 6-[6-isobutyryl-amino-l,3-dioxo-lH,3H-benzo[de]isoquinolin-2-yl]-hexanoic acid, a compound with a related structure, has been synthesized and attached to various nucleosides, demonstrating the potential of these compounds in labeling and studying nucleic acids and oligonucleotides (Singh & Singh, 2006).

Contribution to Isoquinoline Alkaloid Synthesis

The chemical framework of the compound is integral to the synthesis of isoquinoline alkaloids. Studies have detailed methods for selectively demethylating polymethoxylated isoquinolines, leading to efficient synthesis routes for important intermediates in the production of homoapomorphine alkaloids, a class of compounds with significant pharmacological properties (Brossi et al., 1968).

TRPM8 Antagonists and Anti-prostate Cancer Agents

Tetrahydroisoquinoline derivatives, featuring urea functionalities similar to the compound of interest, have been identified as selective TRPM8 (Transient Receptor Potential Melastatin 8) channel receptor antagonists. The exploration of structure-activity relationships within this class of compounds has yielded potent antagonists with potential applications in treating prostate cancer, showcasing the compound's relevance in medicinal chemistry and oncology research (De Petrocellis et al., 2016).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-16(2)22(27)26-14-4-5-18-8-9-19(15-21(18)26)25-23(28)24-13-12-17-6-10-20(29-3)11-7-17/h6-11,15-16H,4-5,12-14H2,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQFYLIZPDEVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea

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